5-クロロ-2,3-ジフルオロピリジン

概要

説明

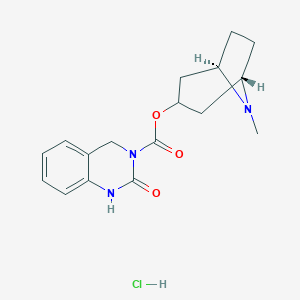

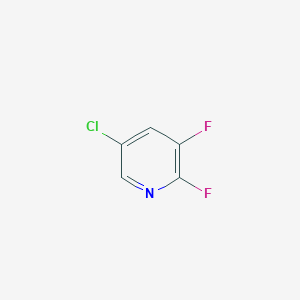

5-Chloro-2,3-difluoropyridine is a halogenated pyridine derivative, which is a compound of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms on the pyridine ring can significantly alter the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of 5-Chloro-2,3-difluoropyridine is achieved from 2,3,5-trichloropyridine using potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst. The process involves optimizing the ratio of raw materials, reaction temperature, and time to achieve the desired product. The optimal conditions found for the fluorination reaction are a molar ratio of 1:2.5 for 2,3,5-trichloropyridine to potassium fluoride, a reaction temperature of 200°C, and a reaction time of 3 hours. The solvent recycling is also considered in the process to improve efficiency .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 5-Chloro-2,3-difluoropyridine, we can infer from related compounds that the presence of halogen atoms is likely to influence the electronic distribution and geometry of the molecule. For instance, in the case of a related compound, 2-amino-5-chloropyridine, the crystal structure is stabilized by various hydrogen bonding interactions, which could also be relevant for the structural analysis of 5-Chloro-2,3-difluoropyridine .

Chemical Reactions Analysis

The chemical reactivity of 5-Chloro-2,3-difluoropyridine can be anticipated to involve reactions typical of halogenated heterocycles, such as nucleophilic substitution reactions where the chlorine atom could be replaced by other nucleophiles. This reactivity is exemplified by the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, where the chlorine atom participates in further chemical transformations . Similarly, the chlorine atom in 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine is noted to be useful for functionalization through cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2,3-difluoropyridine are not directly reported in the provided data. However, the presence of fluorine atoms generally increases the stability and lipophilicity of the molecule, which can be beneficial in medicinal chemistry. For example, the introduction of the 2,2-difluorobenzodioxole moiety has been recognized for its potential to create metabolically stable derivatives . The influence of halogens on the physical properties is also seen in the synthesis of 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene, where the product's characterization includes analysis by various spectroscopic methods .

科学的研究の応用

除草剤と殺虫剤の製造

5-クロロ-2,3-ジフルオロピリジンは、コジナフォップ・プロパルギルなどの除草剤や殺虫剤の製造に使用されます . これらの化合物にフッ素原子が存在することで、それらの有効性と環境安定性が向上する可能性があります。

フッ素化ピリジンの合成

フッ素化ピリジンは、そのユニークな物理的、化学的、生物学的特性により、大きな関心を集めています . 5-クロロ-2,3-ジフルオロピリジンは、さまざまなフッ素化ピリジンの合成における出発物質として使用できます .

実験室での用途

5-クロロ-2,3-ジフルオロピリジンは、一般的に実験室環境で使用されています . そのユニークな特性により、さまざまな化学反応において貴重な試薬となっています。

製造方法

5-クロロ-2,3-ジフルオロピリジンの製造方法は、塩素化、ジアゾ化、ザンドマイヤー反応を含むいくつかの工程が含まれます . この方法は、工業化生産に適しており、製品収率は90%に達し、含有量は99.8%に達します .

農業製品での用途

先導構造にフッ素原子を導入することは、物理的、生物学的、環境的特性が向上した新しい農業製品の探索における一般的な改変です . フッ素原子を含む5-クロロ-2,3-ジフルオロピリジンは、これらの製品の合成に使用できます .

フッ素化医薬品および農薬候補の開発

過去50年間で、多くのフッ素化医薬品および農薬候補が発見されてきました . 5-クロロ-2,3-ジフルオロピリジンにフッ素が存在することで、新しいフッ素化化学物質の開発のための潜在的な候補となります

Safety and Hazards

5-Chloro-2,3-difluoropyridine is a flammable liquid and vapour . It is harmful if swallowed and harmful to aquatic life with long-lasting effects . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

将来の方向性

There is a growing interest in fluoropyridines due to their interesting and unusual physical, chemical, and biological properties . They are being explored for various applications, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing .

作用機序

Target of Action

5-Chloro-2,3-difluoropyridine is a chemical compound used as an important intermediate in the synthesis of high-efficiency pesticides . .

Mode of Action

It’s known that fluorinated compounds often exhibit unique reactivity and binding characteristics, which can influence their interactions with biological targets .

Biochemical Pathways

As an intermediate in pesticide synthesis, it may indirectly affect pathways targeted by the final pesticide product .

Pharmacokinetics

Safety data sheets indicate that it is harmful if swallowed , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

As an intermediate in pesticide synthesis, its primary role is likely in the formation of active pesticide compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2,3-difluoropyridine. It is classified as harmful to aquatic life with long-lasting effects , indicating that it can have significant environmental impact. Its volatility suggests it could be mobile in the environment .

特性

IUPAC Name |

5-chloro-2,3-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERMDYZFNQIKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

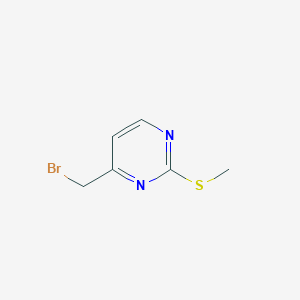

C1=C(C=NC(=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008801 | |

| Record name | 5-Chloro-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89402-43-7 | |

| Record name | 5-Chloro-2,3-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-difluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, 5-chloro-2,3-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2,3-DIFLUOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR2GM7GHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 5-Chloro-2,3-difluoropyridine?

A1: 5-Chloro-2,3-difluoropyridine serves as a crucial building block in synthesizing various organic compounds, particularly those with biological activity. For example, it is a key intermediate in producing chodinafop-propargyl, a widely used herbicide []. Additionally, it acts as a starting material for synthesizing substituted 1,2,3-triazoles, a class of compounds with diverse biological activities [, ].

Q2: How is 5-Chloro-2,3-difluoropyridine synthesized?

A2: 5-Chloro-2,3-difluoropyridine can be synthesized from 2,3,5-trichloropyridine through a halogen exchange reaction. This process involves reacting 2,3,5-trichloropyridine with either potassium fluoride or cesium fluoride in an ionic liquid []. Research has explored the influence of different ionic liquids and reaction parameters like temperature and time on the reaction yield [].

Q3: Can the reactivity of 5-Chloro-2,3-difluoropyridine be directed to different positions on the pyridine ring?

A3: Yes, the regioselectivity of reactions involving 5-Chloro-2,3-difluoropyridine can be controlled. For example, deprotonation with lithium diisopropylamide (LDA) preferentially occurs at the 4-position, allowing for the introduction of various functional groups at this position [, ]. Interestingly, using lithium 2,2,6,6-tetramethylpiperidide (LITMP) as a base leads to deprotonation and subsequent iodine migration, enabling functionalization at the 6-position [].

Q4: What makes 5-Chloro-2,3-difluoropyridine a valuable precursor in organic synthesis?

A4: The presence of multiple halogen atoms in 5-Chloro-2,3-difluoropyridine offers diverse synthetic possibilities. These halogen atoms can be selectively replaced with other functional groups, allowing for the creation of a vast array of structural analogs [, ]. This versatility makes it a valuable precursor for medicinal chemistry and materials science applications.

Q5: Are there any established methods to analyze and quantify 5-Chloro-2,3-difluoropyridine?

A5: Yes, various analytical techniques can be employed for characterizing and quantifying 5-Chloro-2,3-difluoropyridine. These methods include nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis []. These methods can confirm the structure and purity of the synthesized compound.

Q6: What are the environmental considerations associated with 5-Chloro-2,3-difluoropyridine and its derivatives?

A6: While 5-Chloro-2,3-difluoropyridine is a valuable intermediate for pesticide synthesis, it is essential to consider the potential environmental impact of its use. Research into alternative synthetic routes, biodegradable analogs, and responsible waste management practices is crucial to mitigate any negative environmental consequences [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

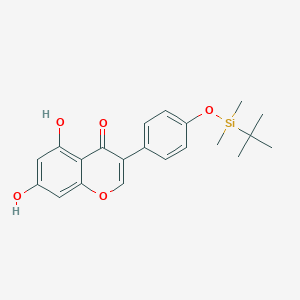

![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)

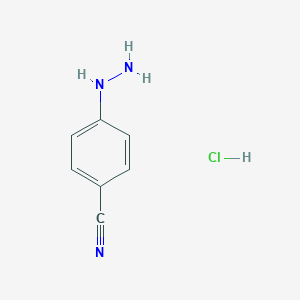

![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)

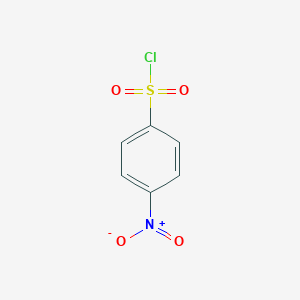

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)